molecular formula C17H17NO2S B1420298 1-[2-(Naphthalen-2-ylsulfanyl)acetyl]piperidin-4-one CAS No. 1152625-67-6

1-[2-(Naphthalen-2-ylsulfanyl)acetyl]piperidin-4-one

Cat. No. B1420298
M. Wt: 299.4 g/mol
InChI Key: BLHGHOGJGXJSRL-UHFFFAOYSA-N
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Description

“1-[2-(Naphthalen-2-ylsulfanyl)acetyl]piperidin-4-one” is a chemical compound with the CAS Number: 1152625-67-6 . It has a molecular weight of 299.39 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C17H17NO2S/c19-15-7-9-18(10-8-15)17(20)12-21-16-6-5-13-3-1-2-4-14(13)11-16/h1-6,11H,7-10,12H2 . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.39 and is typically stored at room temperature . It is available in powder form .

Scientific Research Applications

  • Catalysis and Organic Synthesis :

    • A study explored the use of Fe3O4 magnetic nanoparticles for synthesizing derivatives such as 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol through a direct three-component reaction, highlighting the compound's role in facilitating efficient organic synthesis (Mokhtary & Torabi, 2017).
  • Molecular Structure and Tautomeric Properties :

    • Research has been conducted on the tautomeric properties of similar compounds, indicating their significance in understanding molecular behaviors and interactions (Deneva et al., 2013).
  • Crystal Structure and Biological Activity :

    • A study on the crystal structure, Hirshfeld surface analysis, and quantum computational studies of polysubstituted piperidones, a class to which this compound belongs, reveals insights into their potential biological activities (R. V. & R. C., 2021).
  • Molecular Modelling and Anticonvulsant Activity :

    • Derivatives of the compound have been studied for their potential anticonvulsant properties, adding to its significance in pharmacological research (Ghareb et al., 2017).
  • Experimental and Theoretical Studies :

    • The compound's potential as a biologically active drug was investigated through structural analysis and theoretical data, highlighting its relevance in drug discovery (Ulaş, 2020).
  • Inhibition of Aminopeptidase N and Anti-Angiogenic Activity :

    • N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a related compound, has been identified as a potent inhibitor of aminopeptidase N and exhibits anti-angiogenic activity (Lee et al., 2005).
  • Molecular Structure and Spectroscopic Studies :

    • Research on the molecular structure and spectroscopic aspects of similar compounds helps in understanding their electronic properties and potential applications in materials science (Anandhy et al., 2017).
  • Crystal Structures and Salts Formation :

    • Studies on the crystal structures of salts formed with piperidine and naphthalene derivatives contribute to our understanding of molecular interactions and crystal engineering (Jin et al., 2015).
  • 4-[(2-Hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile :

    • This compound, obtained from the condensation reaction of related substances, showcases the importance of these molecules in organic chemistry and crystallography (Zhang & Li, 2009).

properties

IUPAC Name

1-(2-naphthalen-2-ylsulfanylacetyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c19-15-7-9-18(10-8-15)17(20)12-21-16-6-5-13-3-1-2-4-14(13)11-16/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHGHOGJGXJSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)CSC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Naphthalen-2-ylsulfanyl)acetyl]piperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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